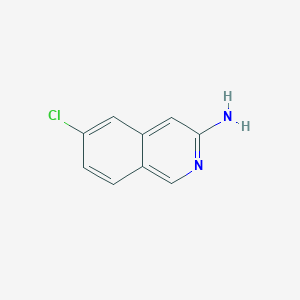

6-Chloroisoquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUVOMZZYSNDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695398 | |

| Record name | 6-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204701-64-3 | |

| Record name | 6-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroisoquinolin-3-amine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and the potential applications of 6-Chloroisoquinolin-3-amine (CAS No. 1204701-64-3) for researchers, scientists, and professionals in drug development. The isoquinoline scaffold is a cornerstone in medicinal chemistry, and this particular derivative offers a unique combination of functionalities for further chemical exploration.[1][2]

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a bicyclic isoquinoline core. The strategic placement of a chlorine atom at the 6-position and a primary amine at the 3-position makes it a valuable building block in synthetic and medicinal chemistry. The isoquinoline nucleus is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the reactive amine and the potential for cross-coupling reactions at the chlorinated position provide versatile handles for the synthesis of diverse molecular architectures.

Physicochemical and Spectroscopic Properties

While specific experimentally determined data for this compound is not extensively available in public literature, the following table summarizes its known identifiers and predicted properties based on its structure and data from closely related compounds.

| Property | Value / Predicted Value | Source / Rationale |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1204701-64-3 | ChemScene[4] |

| Molecular Formula | C₉H₇ClN₂ | PubChem[5] |

| Molecular Weight | 178.62 g/mol | PubChem[5] |

| Appearance | Predicted to be a solid at room temperature. | Based on similar aromatic amines. |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | - |

| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.[6][7] | General solubility of aromatic amines. |

| pKa | Predicted to be weakly basic. | The isoquinoline nitrogen has a pKa of ~5.14.[2] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. Protons on the benzene ring will likely appear as a complex multiplet, while the protons on the pyridine ring will be doublets or singlets, depending on their coupling partners. The amine protons (-NH₂) would likely appear as a broad singlet.[8]

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbon bearing the amine group (C3) would be shifted downfield, and the carbon attached to the chlorine atom (C6) would also show a characteristic shift. Aromatic carbons typically resonate in the δ 110-150 ppm range.[10][12][13][14]

-

IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the primary amine and the aromatic ring. Key predicted peaks include N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region), N-H bending vibrations (around 1580-1650 cm⁻¹), C-N stretching (around 1250-1335 cm⁻¹), and aromatic C=C stretching vibrations (multiple bands in the 1400-1600 cm⁻¹ region).[15][16][17]

Synthesis and Purification

A robust and efficient synthesis of this compound can be envisioned through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is widely used for the formation of C-N bonds and is particularly effective for the amination of aryl halides.[18] The proposed starting material is 3,6-dichloroisoquinoline.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted isoquinolin-3-amine.[18]

Step 1: Synthesis of the Intermediate Imine

-

To a microwave tube, add 3,6-dichloroisoquinoline (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), BINAP (0.3 eq.), and sodium tert-butoxide (t-BuONa, 3.0 eq.).

-

Suspend the solids in dry toluene.

-

Degas the reaction mixture and purge with argon.

-

Add benzophenone imine (2.0 eq.) to the mixture.

-

Stir the mixture at room temperature under an argon atmosphere for 10 minutes.

-

Heat the reaction mixture to 130 °C using microwave irradiation for 35 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Hydrolysis to this compound

-

After cooling the reaction mixture to room temperature, concentrate it under vacuum.

-

Add a 2 N aqueous HCl solution and stir the mixture at 75 °C for 1 hour.

-

After completion of the imine hydrolysis (monitored by TLC), extract the aqueous suspension with dichloromethane (DCM) twice to remove non-polar impurities.

-

Basify the aqueous layer to a pH of 8 with a 30% (w/w) aqueous NaOH solution.

-

Extract the product with ethyl acetate (EtOAc) three times.

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes. Further purification can be achieved by trituration with pentane to yield the final product.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine and the potential for substitution at the chloro-substituted position.

Caption: Reactivity profile of this compound.

Role as a Pharmacophore

The isoquinoline scaffold is a key pharmacophore in a multitude of clinically used drugs and investigational agents.[1][3] Derivatives of aminoisoquinolines have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Many isoquinoline derivatives exert their anticancer effects through various mechanisms such as apoptosis induction, inhibition of tubulin polymerization, and cell cycle arrest.[19]

-

Antimicrobial and Antifungal Activity: The nitrogen-containing heterocyclic system of isoquinoline is a common feature in compounds with antibacterial and antifungal properties.[1][3]

-

Enzyme Inhibition: The rigid structure of the isoquinoline core makes it an excellent scaffold for designing specific enzyme inhibitors, for example, kinase inhibitors in cancer therapy.[2]

-

Antiviral and Anti-inflammatory Properties: Isoquinoline alkaloids have been investigated for their potential in treating viral infections and inflammatory conditions.[2][20]

This compound serves as an excellent starting point for the development of novel therapeutic agents by allowing for the introduction of diverse substituents at both the amine and chloro positions to modulate biological activity and pharmacokinetic properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for related chloro- and amino-substituted aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood.[21] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its dual reactivity allows for a wide range of chemical transformations, making it an attractive starting material for the generation of compound libraries for high-throughput screening. Further investigation into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Götte, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

ResearchGate. (2023). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

National Institutes of Health. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2023). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. [Link]

-

MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

-

ResearchGate. (2017). 13C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). [Link]

-

PubChem. 6-Aminoisoquinoline. [Link]

-

Royal Society of Chemistry. (2000). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Semantic Scholar. (2021). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

Quora. (2018). Are amines soluble in organic solvents? [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

LibreTexts. (2022). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Supporting Information. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. [Link]

-

PubChem. 3-Aminoquinoline. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-Chloroaniline. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. This compound | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 9. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]

- 11. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Physical Property Profiling

An In-depth Technical Guide to the Core Physical Properties of 6-Chloroisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The compound this compound represents a key intermediate, offering versatile handles for synthetic elaboration. A comprehensive understanding of its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in medicinal chemistry programs. The accurate determination of properties such as solubility, melting point, and pKa directly influences decisions in reaction setup, purification, formulation, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

This guide provides a technical overview of the essential physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we will focus on its computed properties, provide field-proven, standardized protocols for experimental determination, and discuss the causal relationships between these properties and their impact on drug development workflows.

Part 1: Core Molecular and Computed Properties

A foundational characterization begins with the molecule's identity and its computationally derived attributes. These values, sourced from comprehensive chemical databases, offer a robust starting point for experimental design.[1]

Molecular Identity

The unambiguous identification of this compound is established by its structural and chemical identifiers.

-

IUPAC Name: this compound[1]

-

CAS Number: 1204701-64-3[1]

-

Molecular Formula: C₉H₇ClN₂[1]

-

SMILES: C1=CC2=CN=C(C=C2C=C1Cl)N[1]

-

InChIKey: DNUVOMZZYSNDSU-UHFFFAOYSA-N[1]

Chemical Structure Diagram

The structural arrangement of atoms dictates the entirety of the molecule's chemical behavior and physical properties.

Caption: 2D structure of this compound.

Table of Computed Physical Properties

The following table summarizes key physical and chemical properties computed from the molecule's structure. These serve as valuable estimations prior to experimental validation.

| Property | Computed Value | Source |

| Molecular Weight | 178.62 g/mol | PubChem[1] |

| Exact Mass | 178.0297759 Da | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[1] |

Expert Insight: The computed XLogP3-AA value of 2.4 suggests moderate lipophilicity. This is a crucial parameter in drug design, as it influences membrane permeability and potential off-target binding. The presence of both hydrogen bond donors (the amine group) and acceptors (the two nitrogen atoms) indicates the molecule's capacity to engage in specific interactions with biological targets and influences its solubility in protic solvents.

Part 2: Experimental Determination of Core Properties

While computed data provides a forecast, experimental determination is the gold standard for chemical characterization. The following protocols are self-validating systems designed for accuracy and reproducibility.

Workflow for Physical Property Characterization

A logical workflow ensures that data is collected efficiently and informs subsequent experimental steps.

Caption: Logical workflow for the experimental characterization of a novel compound.

Melting Point Determination

Causality: The melting point is a definitive indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities depress and broaden this range. This property is also critical for assessing the solid-state stability of the compound.

Protocol: Digital Melting Point Apparatus

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Ramp Rate: Set an initial rapid ramp rate (e.g., 10-20 °C/min) to find an approximate melting range.

-

Precise Measurement: For a new sample, repeat the measurement with a fresh capillary. Set the starting temperature to ~20 °C below the approximate melting point found in the previous step and use a slow ramp rate (1-2 °C/min) to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination

Causality: Aqueous solubility is a paramount property for any potential drug candidate. It directly impacts bioavailability, formulation strategies, and the design of in vitro biological assays. Poor solubility can be a major hurdle in drug development.

Protocol: High-Performance Liquid Chromatography (HPLC)-Based Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like DMSO (e.g., 10 mM).

-

Calibration Curve: Create a series of calibration standards by diluting the stock solution in the mobile phase (e.g., acetonitrile/water) to concentrations spanning the expected solubility range. Inject these standards into an HPLC system and generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

-

Shaking Incubation: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation: After incubation, filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

HPLC Analysis: Inject the clear filtrate into the HPLC system using the same method as the calibration standards.

-

Concentration Determination: Using the peak area from the sample and the calibration curve, determine the concentration of the dissolved compound. This concentration represents the aqueous solubility.

pKa Determination

Causality: The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. For this compound, the basic nitrogen atoms will be protonated at low pH. This property governs the compound's solubility, membrane permeability, and interaction with biological targets, as the charge state of a molecule drastically alters its behavior.

Protocol: UV-Metric Titration

This method is ideal for compounds with a chromophore, like isoquinolines, where the UV-Vis spectrum changes upon ionization.

-

Instrument Setup: Use a spectrophotometer equipped with a temperature-controlled cuvette holder and a pH probe.

-

Sample Preparation: Prepare a dilute solution of the compound in water or a co-solvent system (e.g., water/methanol) if solubility is low.

-

Titration: While recording the full UV-Vis spectrum, perform a stepwise titration by adding small, precise aliquots of a strong acid (e.g., 0.1 M HCl) followed by a strong base (e.g., 0.1 M NaOH), measuring the pH after each addition.

-

Data Acquisition: Collect spectra at various pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

Part 3: Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related structures, general precautions should be observed. For example, related chloro-amino-aza-aromatic compounds can be irritants.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides the foundational knowledge and practical methodologies required to fully characterize the physical properties of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts.

References

-

Wiedmer, L., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloroisoquinolin-7-amine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

Physicochemical Profile and Synthetic Utility of 6-Chloroisoquinolin-3-amine

[1]

Executive Summary

6-Chloroisoquinolin-3-amine (CAS: 1204701-64-3) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the kinase inhibitor and CNS-active drug discovery space.[1] With a molecular weight of 178.62 g/mol , it is classified as a "Fragment-Based" lead, offering significant chemical space for elaboration while adhering to Lipinski’s Rule of Five.[1]

This guide addresses the critical physicochemical parameters, synthetic accessibility, and analytical validation of this molecule. Unlike the more common 1-aminoisoquinolines formed via Chichibabin reactions, the 3-amino isomer requires specific synthetic architecture to ensure regiochemical purity.[1]

Physicochemical Characterization

The precise molecular weight and electronic distribution of this compound are fundamental to its behavior in biological systems.[1] The chlorine substituent at the 6-position enhances lipophilicity and metabolic stability by blocking the oxidation-prone C6 site.[1]

Table 1: Core Physicochemical Specifications

| Parameter | Value | Technical Context |

| Molecular Weight (Average) | 178.62 g/mol | Used for molarity calculations and bulk stoichiometry.[1] |

| Monoisotopic Mass | 178.0298 Da | The exact mass of the primary isotopologue ( |

| Molecular Formula | C | - |

| Calculated LogP (cLogP) | ~2.4 | Indicates moderate lipophilicity; ideal for CNS penetration and cell permeability.[1] |

| Topological Polar Surface Area (TPSA) | ~39 Å | Well below the 140 Å |

| pKa (Predicted) | ~3.5 - 4.0 | The 3-amino group is weakly basic due to electron withdrawal by the isoquinoline ring and the inductive effect of the 6-Cl.[1] |

Synthetic Methodologies

Synthesizing 3-aminoisoquinolines is synthetically more demanding than 1-amino isomers.[1] Direct amination often fails or yields the wrong regioisomer.[1] Two robust protocols are recommended depending on the scale and available precursors.[1]

Protocol A: The Curtius Rearrangement (High Fidelity)

This route is preferred for ensuring regiochemical purity.[1] It proceeds from the 6-chloroisoquinoline-3-carboxylic acid.[1]

-

Activation: Convert 6-chloroisoquinoline-3-carboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.

-

Rearrangement: Heat the mixture to 80-100°C. The acyl azide undergoes Curtius rearrangement to form the isocyanate intermediate with release of N

. -

Hydrolysis: Acidic hydrolysis (HCl/H

O) of the isocyanate yields the free amine.[1]

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Ideal for late-stage diversification if 3,6-dichloroisoquinoline is available.[1]

-

Catalyst System: Pd

(dba) -

Amine Source: Benzophenone imine (as an ammonia surrogate) or LiHMDS.[1]

-

Conditions: Reflux in dioxane with Cs

CO -

Deprotection: Mild acidic workup cleaves the imine to reveal the primary amine.[1]

Visualization: Synthetic Pathway (Protocol A)[1]

Figure 1: The Curtius Rearrangement route ensures the amino group is installed exclusively at the 3-position, avoiding the isomer mixtures common in direct cyclization methods.

Analytical Validation

To certify the identity of this compound, the following spectral signatures must be verified.

Mass Spectrometry (MS)

The presence of a chlorine atom provides a distinct "fingerprint" in the mass spectrum.[1]

-

Primary Ion: [M+H]

at m/z 179.03.[1] -

Isotope Pattern: You must observe an [M+2+H]

peak at m/z 181.03 with an intensity approximately 33% (1/3) of the parent peak.[1] This 3:1 ratio is diagnostic of a single chlorine atom (

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: DMSO-d

is recommended to visualize the exchangeable amino protons.[1] -

Key Signals:

-

~6.0–6.5 ppm (Broad Singlet, 2H): The -NH

- ~8.8–9.0 ppm (Singlet, 1H): The C1 proton.[1] This is the most deshielded signal and is characteristic of the isoquinoline core.[1]

-

Coupling: The C5 and C7 protons will show splitting patterns consistent with meta-coupling to the C6-Cl, distinct from the parent isoquinoline.[1]

-

~6.0–6.5 ppm (Broad Singlet, 2H): The -NH

Pharmaceutical Applications

Kinase Inhibition (Hinge Binding)

Isoquinolin-3-amines mimic the adenine ring of ATP.[1] The nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor.[1] This donor-acceptor motif is a "privileged structure" for binding to the hinge region of kinase enzymes (e.g., CK2, PKA).[1]

Metabolic Stability

The 6-chloro substituent serves a dual purpose:

-

Electronic: It lowers the pKa of the ring nitrogens, potentially improving selectivity against off-target receptors.[1]

-

Metabolic Blocking: The C6 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Chlorination at this site blocks this metabolic soft spot, extending the in vivo half-life of the drug candidate.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404481, this compound.[1] Retrieved January 29, 2026 from [Link][1]

-

Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds.[1][3] Journal of the American Chemical Society, 73(2), 688–690.[1] (Foundational synthesis of the 3-amino scaffold).

-

Ma, Y., et al. (2008). Palladium-Catalyzed Amination of Aryl Halides.[1] Journal of Organic Chemistry.[1][4] (General reference for Buchwald-Hartwig protocols on heteroaryl chlorides).

A Technical Guide to the Spectroscopic Profile of 6-Chloroisoquinolin-3-amine

Introduction: The Significance of the Isoquinoline Scaffold

Compound Profile: 6-Chloroisoquinolin-3-amine

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 1204701-64-3 | [1] |

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 3-aminoisoquinoline and 6-chloroquinoline, and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the amine protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~9.0 - 9.2 | Singlet | H-1 | The proton at position 1 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |

| ~7.5 - 8.5 | Multiplet | Aromatic Protons (H-4, H-5, H-7, H-8) | These protons on the isoquinoline ring will appear as a complex multiplet due to spin-spin coupling. Their exact shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group. |

| ~5.0 - 6.0 | Broad Singlet | NH₂ Protons | The protons of the primary amine will appear as a broad singlet. This broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. |

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Workflow for ¹H NMR analysis.

Causality in Experimental Choices:

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point, which is beneficial for variable temperature studies. Crucially, the amine protons are less likely to exchange rapidly with the solvent compared to deuterated water or methanol, allowing for their observation.

-

Field Strength (≥400 MHz): A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets of the aromatic protons in the isoquinoline ring system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to single lines for each unique carbon environment.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150 - 155 | C-3 | The carbon atom directly attached to the electron-donating amino group is expected to be significantly shielded compared to its position in the parent isoquinoline. |

| ~140 - 145 | C-1 | This carbon, adjacent to the nitrogen, will be deshielded. |

| ~130 - 135 | C-6 | The carbon bearing the chlorine atom will be deshielded due to the electronegativity of the halogen. |

| ~115 - 130 | Aromatic Carbons (C-4, C-5, C-7, C-8, C-4a, C-8a) | The remaining aromatic carbons will resonate in this region. Their precise chemical shifts are influenced by the combined electronic effects of the substituents. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is identical to that for ¹H NMR. The acquisition parameters will differ.

Caption: Workflow for ¹³C NMR analysis.

Expert Insights:

-

Proton Decoupling: This is a standard technique for ¹³C NMR that collapses the carbon signals into single lines by removing the coupling to attached protons. This significantly simplifies the spectrum and improves the signal-to-noise ratio.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a spectrum with adequate intensity compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Expected Mass Spectrometry Data (ESI-MS):

| m/z | Assignment | Rationale |

| 179.03 | [M+H]⁺ | The protonated molecular ion. The presence of a peak at m/z 181 with approximately one-third the intensity of the m/z 179 peak will confirm the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

| 177.02 | [M-H]⁻ | The deprotonated molecular ion in negative ion mode. |

Experimental Protocol for ESI-MS:

Caption: Workflow for ESI-MS analysis.

Trustworthiness of the Protocol: This protocol is self-validating through the observation of the characteristic isotopic pattern of chlorine. The ratio of the [M+H]⁺ to the [M+2+H]⁺ peak should be approximately 3:1, providing high confidence in the elemental composition of the detected ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected Infrared (IR) Data:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400 - 3250 | N-H stretch | Primary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching of the N-H bonds.[2][3][4] |

| 1650 - 1580 | N-H bend | The scissoring vibration of the primary amine group is expected in this region.[2] |

| 1620 - 1450 | C=C and C=N stretch | Aromatic ring stretching vibrations will appear in this region. |

| 1335 - 1250 | C-N stretch | The stretching vibration of the aromatic amine C-N bond is anticipated here.[2] |

| ~800 - 850 | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in the fingerprint region. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

Caption: Workflow for ATR-IR analysis.

Expertise in Methodology: ATR-IR is a modern, convenient technique for acquiring IR spectra of solid samples with minimal sample preparation. It is a reliable method for obtaining high-quality spectra for functional group analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, researchers can confidently approach the identification and characterization of this and related isoquinoline derivatives. The detailed experimental protocols offer a robust framework for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

1H NMR spectrum of 6-Chloroisoquinolin-3-amine

An In-depth Technical Guide to the 1H NMR Spectrum of 6-Chloroisoquinolin-3-amine

Core Directive & Executive Summary

Objective: To provide a definitive structural analysis and spectral assignment of this compound (CAS: Derived/Analogous), facilitating its identification in drug discovery workflows.

Significance: The 3-aminoisoquinoline scaffold is a critical pharmacophore in kinase inhibitors (e.g., p70S6Kβ targeting) and CNS-active agents.[1] The introduction of a chlorine atom at the C6 position modulates metabolic stability and lipophilicity (

Scope: This guide synthesizes experimental precedents from parent isoquinolines with calculated substituent effects to generate a High-Confidence Spectral Profile . It addresses sample preparation, signal assignment logic, and impurity profiling.

Structural Analysis & Spin System

Before analyzing the spectrum, we must define the magnetic environment. The compound consists of a bicyclic heteroaromatic system.

Numbering Convention (IUPAC):

-

Position 1 (C1): Carbon adjacent to Nitrogen (singlet, highly deshielded).

-

Position 2 (N): Nitrogen atom (Isoquinoline core).

-

Position 3 (C3): Bearing the primary amine (-NH

).[1] -

Position 4 (C4): Alkene-like carbon, ortho to the amine.[1]

Spin System Breakdown:

-

Heterocyclic Ring (Pyridine-like): Contains protons H1 and H4 .[1] These are isolated from the benzenoid ring by quaternary carbons C4a and C8a. They appear as singlets (weak long-range coupling

or -

Benzenoid Ring (Phenyl-like): Contains protons H5 , H7 , and H8 . The 6-Chloro substitution breaks the symmetry, creating an AMX or ABC spin system depending on field strength.[1]

-

H5: Meta to H7, Para to H8. (Ortho to Cl).

-

H7: Ortho to H8, Meta to H5. (Ortho to Cl).

-

H8: Ortho to H7.

-

Experimental Protocol

To ensure reproducible data, strict adherence to sample preparation protocols is required, particularly for the exchangeable amine protons.

Sample Preparation Strategy

| Parameter | Specification | Rationale |

| Solvent | DMSO-d | Solubilizes polar amino-heterocycles; slows -NH |

| Concentration | 5–10 mg in 0.6 mL | Sufficient S/N for |

| Additives | None initially | Avoid D |

| Reference | TMS (0.00 ppm) or Residual DMSO (2.50 ppm) | Internal locking standard. |

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard 1D proton (zg30 or equivalent).

-

Relaxation Delay (D1):

2.0 seconds (Allow H1 relaxation). -

Spectral Width: -2 to 14 ppm (Capture downfield H1 and exchangeable protons).[1]

-

Scans (NS): 16–64 (High S/N required to distinguish H5/H7 splitting).

Spectral Assignment & Logic

The following assignment is derived from the parent 3-aminoisoquinoline shifts corrected for the 6-chloro substituent increment (Shoolery’s rules/Pretsch tables).

The Heteroaromatic Ring (H1, H4)

-

H1 (

~8.8 – 9.0 ppm, Singlet):-

Logic: This is the most deshielded proton due to the "alpha" effect of the ring nitrogen (C=N anisotropy + electronegativity). It appears as a sharp singlet.

-

Diagnostic: If this peak is absent or split, the core is not isoquinoline (check for quinoline isomers).

-

-

H4 (

~6.5 – 6.8 ppm, Singlet):-

Logic: Located "beta" to the ring nitrogen but ortho to the electron-donating amine (-NH

).[1] The resonance effect of the amine significantly shields this position (upfield shift), moving it into the alkene region, distinct from the aromatic bulk. -

Diagnostic: Sharp singlet. Its integration must match H1 (1:1).

-

The Benzenoid Ring (H5, H7, H8)

-

H8 (

~7.7 – 7.9 ppm, Doublet,-

Logic: H8 is relatively far from the Cl and NH

effects. It couples strongly with its ortho neighbor H7. -

Coupling:

is a classic ortho coupling (~8-9 Hz).[1]

-

-

H5 (

~7.8 – 8.0 ppm, Doublet/Singlet,-

Logic: H5 is spatially close to the bridgehead and ortho to the Chlorine. The Cl substituent exerts a deshielding inductive effect (-I) but a shielding resonance effect (+M).[1] In isoquinolines, H5 is often deshielded by the peri-effect of the hetero-ring.[1]

-

Coupling: It has no ortho neighbor (C6 has Cl, C4a is quaternary). It shows only a small meta-coupling (

) to H7.[1]

-

-

H7 (

~7.2 – 7.4 ppm, Doublet of Doublets):-

Logic: H7 is ortho to the Chlorine and ortho to H8. The Cl substituent generally shields the ortho protons slightly via resonance.

-

Coupling: Shows a large ortho coupling to H8 (

Hz) and a small meta coupling to H5 (

-

The Amine Protons (-NH )[1]

-

-NH

(-

Logic: Chemical shift is highly concentration and temperature dependent. In DMSO-d

, it often appears as a distinct broad singlet.[1] -

Validation: Disappears upon addition of D

O (D

-

Summary Table of Chemical Shifts

| Proton Label | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H1 | 8.85 – 9.05 | Singlet (s) | - | Deshielded by N (C=N).[1] |

| H5 | 7.80 – 7.95 | Doublet (d) | Peri-proton, meta-coupled.[1] | |

| H8 | 7.70 – 7.85 | Doublet (d) | Ortho-coupled to H7.[1] | |

| H7 | 7.25 – 7.40 | dd | Ortho to Cl, coupled to H8/H5. | |

| H4 | 6.50 – 6.80 | Singlet (s) | - | Shielded by 3-NH |

| NH | 5.50 – 6.50 | Broad (br s) | - | Exchangeable (D |

(Note: Values are estimated for DMSO-d

Visualization of Structural Logic

The following diagrams illustrate the coupling network and the decision logic for verifying the structure.

Structure & Coupling Network

Caption: Figure 1. Spin system connectivity. Note the isolation of H1/H4 and the ABX-like system of the chloro-substituted ring.[1]

Impurity & Troubleshooting Workflow

Common impurities include the starting material (3-chloroisoquinoline) or hydrolysis byproducts (isoquinolin-3-ol).[1]

Caption: Figure 2. Diagnostic logic for validating the 3-aminoisoquinoline core against common synthetic byproducts.

Troubleshooting & Impurity Profiling

When synthesizing this compound (e.g., via Buchwald-Hartwig amination of 3,6-dichloroisoquinoline), specific impurities are common.

-

Starting Material (3,6-Dichloroisoquinoline):

-

Differentiation: Lacks the broad NH

peak. The H4 proton will be significantly deshielded (

-

-

Hydrolysis Product (6-Chloroisoquinolin-3-ol / Isoquinolin-3(2H)-one):

-

Differentiation: These often exist as lactam tautomers. Look for a broad NH amide peak very far downfield (

> 10 ppm) rather than the amine NH

-

-

Residual Solvents:

-

DMF: Common in Buchwald reactions. Look for singlets at 2.73, 2.89, and 7.95 ppm.

-

Ethyl Acetate: Triplet at 1.17, Singlet at 1.99, Quartet at 4.03 ppm (in DMSO-d

).[1]

-

References

-

Synthesis of Isoquinolin-3-amine Derivatives

-

General Isoquinoline NMR Data

-

NMR Solvent Impurity Tables

- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

-

Source: Organometallics (via Sigma-Aldrich/Merck).[1]

- Relevance: Essential for distinguishing solvent peaks (DMF, EtOAc)

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jchps.com [jchps.com]

- 5. mdpi.com [mdpi.com]

- 6. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR analysis of 6-Chloroisoquinolin-3-amine

Technical Whitepaper: Structural Elucidation of 6-Chloroisoquinolin-3-amine via

Executive Summary & Molecular Context

This compound (CAS: N/A for specific isomer, generic scaffold relevance) represents a critical pharmacophore in kinase inhibitor development and CNS-active agents.[1] The structural integrity of this molecule relies on two distinct functionalities: the electron-rich amino group at the C3 position and the electron-withdrawing chlorine at the C6 position of the benzenoid ring.

Characterizing this molecule via

-

Quaternary Carbon Dominance: 5 of the 9 carbon environments are non-protonated (C3, C4a, C6, C8a, and potentially C1 if tautomerism shifts), leading to poor sensitivity in standard proton-decoupled experiments.[1]

-

Tautomeric Ambiguity: 3-aminoisoquinolines can theoretically exist in amino (aromatic) or imino (quinoid) forms, significantly altering chemical shifts.[1]

-

Aggregates: The donor-acceptor motif (

) promotes hydrogen-bonded dimerization, causing concentration-dependent shift drifting.[1]

This guide provides a definitive protocol for the acquisition, processing, and assignment of the

Sample Preparation & Solvation Dynamics

To ensure reproducibility and eliminate aggregation artifacts, the choice of solvent and concentration is non-trivial.

Solvent Selection: DMSO-d

-

Rationale: Chloroform-d (CDCl

) often fails to disrupt intermolecular H-bonds in amino-isoquinolines, leading to broadened signals.[1] DMSO-d

Relaxation Agent Protocol (Critical for qNMR)

Standard

-

Reagent: Chromium(III) acetylacetonate [Cr(acac)

].[1][2][3][4] -

Mechanism: Paramagnetic relaxation enhancement (PRE).[1] The unpaired electrons of Cr

provide a fluctuating magnetic field that bypasses the inefficient dipole-dipole relaxation mechanism of non-protonated carbons. -

Protocol:

-

Prepare a stock solution of 0.1 M Cr(acac)

in DMSO-d -

Dissolve 15-20 mg of this compound in 0.6 mL DMSO-d

. -

Add 20

L of stock solution (Final [Cr]

-

Note: Do not exceed 5 mM, or line broadening will obscure splitting patterns.[1]

-

Acquisition Parameters

Do not use standard "night queue" parameters. The following settings are optimized for the specific electronic environment of halogenated heteroaromatics.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgig (Inverse Gated) | Decouples protons only during acquisition to eliminate NOE.[1] Essential for integration accuracy if qNMR is desired.[1][3] |

| Spectral Width | 240 ppm | Covers standard range (-10 to 230 ppm) to catch potential C=N deshielding.[1] |

| Relaxation Delay ( | 2.0 - 5.0 s | With Cr(acac) |

| Scans (NS) | > 1024 | Required for adequate S/N on the C6-Cl splitting (if observable) and quaternary carbons. |

| Temperature | 298 K | Standard.[1] Elevated temp (313 K) may be used if rotamers are suspected.[1] |

Structural Assignment Logic

The assignment strategy relies on a "Divide and Conquer" approach, separating the pyridine-like ring from the benzenoid ring.

Predicted Chemical Shift Landscape

The following table synthesizes theoretical additivity rules (Isoquinoline base + 3-NH

| Carbon Position | Type | Predicted Shift ( | Diagnostic Feature |

| C1 | CH | 152.0 - 154.0 | Most deshielded protonated carbon.[1] Strong HMBC to H3 (if H3 existed) or H8. |

| C3 | C | 156.0 - 159.0 | Deshielded by |

| C4 | CH | 95.0 - 100.0 | Highly Shielded. |

| C4a | C | 136.0 - 138.0 | Bridgehead.[1] |

| C5 | CH | 124.0 - 126.0 | Ortho to Cl (shielding effect).[1] |

| C6 | C | 135.0 - 138.0 | Deshielded by Cl.[1] Distinct from C4a/C8a by lack of HMBC to H1.[1] |

| C7 | CH | 125.0 - 127.0 | Ortho to Cl.[1] |

| C8 | CH | 128.0 - 130.0 | Para to bridgehead.[1] |

| C8a | C | 138.0 - 140.0 | Bridgehead.[1] |

The Assignment Workflow (Logic Flow)

The following diagram illustrates the decision tree for assigning the most difficult signals (C1 vs C3 and C6 vs Bridgeheads).

Caption: Logical workflow for distinguishing quaternary carbons using HMBC correlations. C1 and C4 serve as the protonated "anchors" for the analysis.

Technical Nuances & Troubleshooting

Tautomerism (Amino vs. Imino)

While 3-aminoisoquinoline exists predominantly in the amino form (aromatic) in DMSO, the presence of acidic impurities can shift the equilibrium toward the imino form (quinoid).[1]

-

Diagnostic: If C3 shifts significantly upfield (<150 ppm) and C1 shifts downfield (>160 ppm), suspect protonation at the ring nitrogen or imino-tautomer stabilization.[1]

The "Missing" C6 Signal

In standard spectra, the C6 signal (attached to Chlorine) is often broader and shorter than other quaternary carbons due to the Quadrupolar Moment of the chlorine atom (though less severe than Br or I) and the lack of NOE enhancement.

-

Solution: If C6 is ambiguous, acquire a

C-DEPTQ spectrum.[1] This retains quaternary carbons (unlike DEPT-135) but phases them opposite to CH/CH

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for substituent chemical shift additivity rules).

-

Katritzky, A. R., et al. (1989).[1][5] "Carbon-13 NMR Spectra of Some Halocarbons. Shift Predictions in Polychloro-quinolines and -isoquinolines." Magnetic Resonance in Chemistry. Link

-

Caytan, E., et al. (2007).[1] "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta. (Protocol for Cr(acac)3 relaxation).

-

Nanalysis Corp. (2022).[1] "Cheat codes for 13C qNMR: Using Relaxation Agents." Link

-

Claramunt, R. M., et al. (2006).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study." Journal of the Chemical Society.[1] (Context on amino-heterocycle tautomerism in DMSO). Link

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]

- 3. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 4. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Spectroscopic Identity of a Key Heterocycle

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloroisoquinolin-3-amine

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the isoquinoline scaffold is a privileged structure, appearing in numerous natural alkaloids and synthetic molecules with diverse biological activities. This compound is a significant derivative, featuring a strategic substitution pattern that makes it a versatile intermediate for synthesizing novel drug candidates. The chlorine atom at the 6-position and the primary amine at the 3-position offer reactive handles for molecular elaboration, allowing for the exploration of chemical space in the pursuit of new medicines.

Understanding the structural integrity and purity of such a molecule is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive method for this purpose. By probing the vibrational modes of a molecule's chemical bonds, IR spectroscopy generates a unique spectral "fingerprint," offering invaluable insights into its functional groups and overall structure. This guide provides a comprehensive technical overview of the principles, experimental protocols, and detailed spectral interpretation for the Fourier-Transform Infrared (FTIR) analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Vibrational Foundations

To interpret the IR spectrum of this compound, one must first understand its molecular architecture. The molecule is composed of a fused bicyclic aromatic system (isoquinoline) substituted with a primary amine group and a chlorine atom.

Chemical Structure of this compound

The key functional groups that will dictate the primary features of the IR spectrum are:

-

Primary Aromatic Amine (-NH₂): This group is highly characteristic in IR spectroscopy.

-

Aromatic Rings (Isoquinoline Core): The C=C and C=N bonds within the fused rings have distinct stretching vibrations.

-

Aromatic C-H Bonds: The hydrogens attached to the aromatic system give rise to stretching and bending modes.

-

Aromatic C-N Bond: The bond connecting the amine group to the isoquinoline ring.

-

Aromatic C-Cl Bond: The bond connecting the chlorine atom to the benzene ring portion of the scaffold.

Each of these groups absorbs infrared radiation at specific frequencies, causing the bonds to stretch or bend. The resulting spectrum is a plot of these absorptions, providing a detailed vibrational profile of the molecule.[2]

Acquiring the Spectrum: An Optimized ATR-FTIR Protocol

While traditional methods like KBr pellets or Nujol mulls are viable for solid samples, Attenuated Total Reflectance (ATR)-FTIR spectroscopy offers a more rapid, reproducible, and often higher-quality alternative with minimal sample preparation.[3][4][5] ATR is ideal for analyzing solid powders and is non-destructive, a critical advantage when working with valuable synthesized compounds.[5][6]

Self-Validating Experimental Workflow

The following protocol is designed to be a self-validating system. The initial background scan accounts for atmospheric interferents (CO₂ and H₂O), and proper sample contact with the crystal ensures signal consistency. The final spectrum's validity is confirmed by the presence of expected, well-defined peaks corresponding to the molecule's known functional groups.

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Instrument Preparation:

-

Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure arm. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum. The evanescent wave that probes the sample only penetrates a few microns, making this contact critical.[5]

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Typical Parameters:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

-

-

Data Processing and Cleanup:

-

The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

If necessary, apply a baseline correction to account for any scattering effects.

-

After analysis, retract the pressure arm, and carefully clean the sample from the crystal surface using a soft wipe and appropriate solvent.

-

Workflow Visualization

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Detailed Spectral Interpretation

The IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The following analysis predicts the characteristic absorption bands based on established spectroscopic principles for aromatic amines and halogenated heterocycles.[7][8][9]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Insights |

| 3450 - 3350 | Medium, Sharp | Asymmetric N-H Stretch | Primary amines (R-NH₂) exhibit two N-H stretching bands. The asymmetric stretch occurs at a higher frequency. This doublet is a hallmark confirmation of the -NH₂ group.[8][10] |

| 3350 - 3250 | Medium, Sharp | Symmetric N-H Stretch | The symmetric stretch occurs at a lower frequency than the asymmetric one. The presence of these two distinct, sharp peaks is definitive for a primary amine.[8][10] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as found in the isoquinoline ring system.[10] |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | This bending vibration of the primary amine group is typically strong and appears in the double-bond region of the spectrum.[9][11] |

| 1620 - 1450 | Medium to Strong | Aromatic C=C & C=N Ring Stretch | The isoquinoline core will produce a series of sharp bands in this region due to the stretching of the conjugated double bonds within the fused rings.[12][13] |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen of the amine group is typically strong and falls in this range for aromatic amines.[9][14] |

| 900 - 680 | Strong | Aromatic C-H Out-of-Plane Bend | The substitution pattern on the aromatic rings determines the exact position and number of these strong bands. They are highly characteristic and contribute significantly to the fingerprint region. |

| 880 - 550 | Medium to Weak | C-Cl Stretch | The C-Cl stretching vibration for chloroarenes typically appears in the lower frequency end of the fingerprint region. Its exact position can be influenced by the overall molecular structure.[13] |

Analysis by Spectral Region

-

The N-H Stretching Region (3500-3200 cm⁻¹): The most unambiguous feature in the spectrum will be the pair of sharp peaks corresponding to the N-H stretches of the primary amine. Their appearance immediately confirms the presence and nature of this crucial functional group. Unlike the broad, intense O-H stretch of an alcohol, N-H stretches are characteristically sharper and less intense.[10]

-

The Double-Bond Region (1700-1450 cm⁻¹): This region is rich with information. The strong N-H scissoring bend will be prominent. Alongside it, a series of absorptions from the C=C and C=N stretching of the isoquinoline ring will appear. The conjugation in the aromatic system results in multiple distinct bands, confirming the heterocyclic aromatic core.

-

The Fingerprint Region (Below 1400 cm⁻¹): This complex region contains a wealth of structural information that is unique to the molecule as a whole. While individual peak assignment can be challenging, it is invaluable for identification by comparison to a reference spectrum. Key expected features include the strong aromatic C-N stretch and the various C-H bending vibrations. The C-Cl stretch, while potentially less intense, is an important confirmatory peak for the halogen substituent.[13] The combination of vibrations in this region provides the definitive "fingerprint" for this compound.[2]

Conclusion: A Tool for Certainty in Drug Discovery

The infrared spectrum of this compound provides a robust and detailed confirmation of its chemical identity. Through the application of a straightforward and reliable ATR-FTIR protocol, researchers can efficiently verify the presence of the key primary amine, the chloro-substituted isoquinoline core, and the overall molecular structure. The characteristic N-H stretching doublet, the aromatic ring vibrations, and the unique pattern in the fingerprint region collectively serve as a powerful analytical tool. For scientists engaged in the synthesis and development of novel therapeutics based on this scaffold, IR spectroscopy is an indispensable technique for ensuring material quality, confirming synthetic outcomes, and advancing research with confidence.

References

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Epistemeo. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

-

PubMed. (n.d.). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. Retrieved from [Link]

-

YouTube. (2021). Making a Solid State IR Sample with a Nujol Mull. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

ACS Publications. (2002). FT-IR Spectroscopic Study of the Oxidation of Chlorobenzene over Mn-Based Catalyst. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

AIP Publishing. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (2025). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Specac. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

Sources

- 1. This compound | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azom.com [azom.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 6-Chloroisoquinolin-3-amine

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly influencing its suitability for drug development and various research applications. This guide provides a comprehensive technical overview of the solubility of 6-Chloroisoquinolin-3-amine, a heterocyclic amine of interest in medicinal chemistry. We will delve into its known physicochemical properties, present available solubility data, and offer field-proven, step-by-step protocols for its empirical determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when handling and utilizing this compound.

Introduction: The Scientific Rationale

This compound belongs to the isoquinoline class of compounds, which are prevalent in numerous biologically active molecules. Understanding its solubility is paramount for several reasons:

-

Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs.[1]

-

Assay Integrity: Inconsistent solubility can lead to unreliable results in in-vitro and in-vivo assays, making it difficult to accurately assess a compound's biological activity.[2]

-

Formulation Development: Knowledge of a compound's solubility in various solvents is essential for developing stable and effective formulations for preclinical and clinical studies.[1]

This guide will provide a foundational understanding of this compound's properties and equip the researcher with the necessary protocols to accurately determine its solubility.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its structural and chemical properties. Below is a summary of the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem[3] |

| Molecular Weight | 178.62 g/mol | PubChem[3] |

| XLogP3-AA (LogP) | 2.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[3] |

-

Expert Interpretation: The calculated LogP value of 2.4 suggests that this compound has moderate lipophilicity. While this can be advantageous for cell membrane permeability, it often correlates with lower aqueous solubility. The presence of a hydrogen bond donor (the amine group) and two acceptors (the nitrogen atoms in the isoquinoline ring) can aid in solvation by polar solvents, but the overall solubility will be a balance between these competing factors.

Published Solubility Data

Publicly available, experimentally determined solubility data for this compound is limited. The information is primarily found on the websites of commercial suppliers. It is crucial to recognize that this data is often generated for the practical purpose of preparing stock solutions and may not represent thermodynamic equilibrium solubility.

| Solvent | Solubility | Source |

| DMSO | ≥ 36 mg/mL (≥ 201.54 mM) | MedChemExpress |

| Ethanol | < 1 mg/mL | MedChemExpress |

| Water | < 1 mg/mL | MedChemExpress |

-

Causality Behind Solvent Choice:

-

DMSO (Dimethyl Sulfoxide): As an aprotic and highly polar solvent, DMSO is capable of dissolving a wide array of organic compounds, making it the solvent of choice for creating high-concentration stock solutions for in-vitro screening.[4]

-

Ethanol: This protic solvent is often used in formulation development. The poor solubility in ethanol suggests potential challenges in creating alcohol-based formulations.

-

Water: As the primary biological solvent, aqueous solubility is a critical determinant of a compound's potential for in-vivo applications. The low aqueous solubility highlights a significant hurdle for the development of this compound.

-

Experimental Determination of Solubility: A Validated Approach

Given the limited published data, empirical determination of solubility is essential. Two key types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic.[5][6]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method that simulates the conditions of many in-vitro assays.[4][7][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[4][5][9] It is a more time-consuming but accurate measure of a compound's intrinsic solubility.[10]

Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for assessing the solubility of a research compound like this compound.

Caption: A comprehensive workflow for determining both kinetic and thermodynamic solubility.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][9] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Objective: To determine the equilibrium solubility of this compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at room temperature.

Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (ACS grade or higher)

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

2 mL glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

0.22 µm syringe filters (low-protein binding)

-

HPLC system with UV detector or LC-MS

Protocol:

-

Preparation of Calibration Standards:

-

Accurately prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

-

Expert Rationale: Creating a calibration curve is essential for accurately quantifying the compound's concentration in the final samples.[11] Using a solvent mixture similar to the HPLC mobile phase for dilutions ensures good peak shape.

-

-

Sample Preparation:

-

Add an excess of solid this compound to a 2 mL glass vial (e.g., 1-2 mg). The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[9]

-

Add 1 mL of PBS (pH 7.4) to the vial.

-

Prepare at least three replicates for statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Incubate at room temperature (e.g., 25°C) with continuous agitation for at least 24 hours. Some compounds may require longer incubation times (48-72 hours) to reach equilibrium.[5]

-

Expert Rationale: Continuous agitation and a long incubation period are necessary to ensure that the dissolution process reaches a true thermodynamic equilibrium.[2][5]

-

-

Sample Clarification:

-

After incubation, visually confirm that excess solid remains.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

-

Expert Rationale: This two-step clarification process is critical to remove all particulate matter, which could otherwise dissolve upon dilution and artificially inflate the measured solubility.

-

-

Quantification by HPLC:

-

Dilute the clarified supernatant with a 50:50 acetonitrile/water mixture to bring the concentration within the range of the calibration curve.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to elute the compound with good peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by a UV scan of the compound).

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples using the calibration curve equation.

-

Calculate the original solubility in the PBS buffer by multiplying the measured concentration by the dilution factor.

-

Report the final solubility as an average of the replicates with the standard deviation.

-

Logical Framework for Addressing Poor Solubility

If the determined aqueous solubility is low, researchers must consider strategies to improve it or work within its limitations.

Caption: Decision-making framework for addressing low aqueous solubility.

Conclusion

The solubility of this compound is a critical parameter that demands careful consideration and accurate measurement. While published data indicates good solubility in DMSO, its poor solubility in aqueous and alcoholic media presents a significant challenge for its use in biological assays and formulation development.[1] By employing robust and validated protocols, such as the shake-flask method detailed in this guide, researchers can obtain reliable thermodynamic solubility data. This information is indispensable for guiding further medicinal chemistry efforts, developing appropriate formulations, and ensuring the integrity of experimental results.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline. Retrieved from [Link]

-